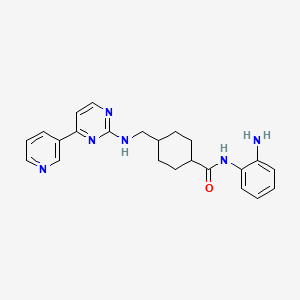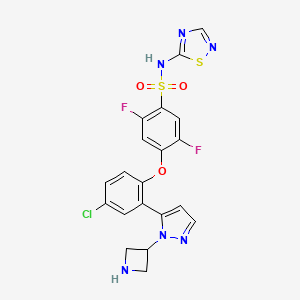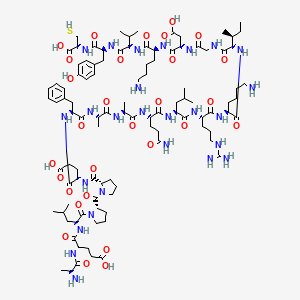
Hdac1-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hdac1-IN-6 is a compound that acts as an inhibitor of histone deacetylase 1 (HDAC1). Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of HDAC1 have gained significant attention due to their potential therapeutic applications in cancer and other diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hdac1-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The specific synthetic route and reaction conditions can vary, but generally involve:
Formation of Intermediates: This step may involve the use of reagents such as amines, acids, and protecting groups to form the necessary intermediates.
Coupling Reactions: The intermediates are then coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification methods suitable for industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Hdac1-IN-6 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under basic conditions.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Hdac1-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDAC1 in various chemical processes.
Biology: Employed in research to understand the epigenetic regulation of gene expression.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, as HDAC1 inhibitors can induce cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC1.
Wirkmechanismus
Hdac1-IN-6 exerts its effects by inhibiting the activity of HDAC1. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets and pathways involved include:
Histone Proteins: this compound binds to HDAC1, preventing it from deacetylating histone proteins.
Gene Expression Pathways: The inhibition of HDAC1 leads to the activation of various genes involved in cell cycle regulation, apoptosis, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Hdac1-IN-6 can be compared with other HDAC1 inhibitors, such as:
Vorinostat: Another HDAC inhibitor used in cancer therapy.
Romidepsin: A cyclic peptide that inhibits HDAC1 and is used in the treatment of cutaneous T-cell lymphoma.
Panobinostat: A pan-HDAC inhibitor with activity against multiple HDAC isoforms.
Uniqueness
This compound is unique in its specific inhibition of HDAC1, making it a valuable tool for studying the specific roles of HDAC1 in various biological processes and for developing targeted therapies.
Conclusion
This compound is a potent HDAC1 inhibitor with significant potential in scientific research and therapeutic applications. Its synthesis involves multiple steps, and it can undergo various chemical reactions. This compound is used in chemistry, biology, medicine, and industry, and its mechanism of action involves the inhibition of HDAC1, leading to increased gene expression. Compared to other similar compounds, this compound is unique in its specific targeting of HDAC1, making it a valuable compound for research and therapeutic development.
Eigenschaften
Molekularformel |
C23H26N6O |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
N-(2-aminophenyl)-4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H26N6O/c24-19-5-1-2-6-21(19)28-22(30)17-9-7-16(8-10-17)14-27-23-26-13-11-20(29-23)18-4-3-12-25-15-18/h1-6,11-13,15-17H,7-10,14,24H2,(H,28,30)(H,26,27,29) |
InChI-Schlüssel |
XCOARDHCKJCMDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CNC2=NC=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide](/img/structure/B12372183.png)







![N-(tert-butoxycarbonyl)-N-methyl-L-valyl-N-[(3R,4S,5S)-1-{(2S)-2-[(1R,2R)-2-carboxy-1-methoxypropyl]pyrrolidin-1-yl}-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-L-valinamide](/img/structure/B12372227.png)



![[4-(Cyclohexylmethoxy)phenyl]-[6-hydroxy-2-(4-hydroxyphenyl)-3a,7a-dihydro-1-benzothiophen-3-yl]methanone](/img/structure/B12372240.png)

